molecular formula C40H34N2 B14283518 N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] CAS No. 125068-35-1

N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]

Cat. No.: B14283518
CAS No.: 125068-35-1
M. Wt: 542.7 g/mol
InChI Key: GAQZRFFNUSBMQR-UHFFFAOYSA-N
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Description

N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] is an organic compound characterized by its unique structure, which includes ethene-1,2-diyl and phenylene groups linked to N-(4-methylphenyl)aniline units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] typically involves a multi-step process. One common method includes the reaction of 4-methylphenylamine with a suitable ethene-1,2-diyl precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] has several scientific research applications:

Mechanism of Action

The mechanism by which N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline] exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, including electron transport and signal transduction. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen

Properties

CAS No.

125068-35-1

Molecular Formula

C40H34N2

Molecular Weight

542.7 g/mol

IUPAC Name

4-methyl-N-[4-[2-[4-(N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]-N-phenylaniline

InChI

InChI=1S/C40H34N2/c1-31-13-23-37(24-14-31)41(35-9-5-3-6-10-35)39-27-19-33(20-28-39)17-18-34-21-29-40(30-22-34)42(36-11-7-4-8-12-36)38-25-15-32(2)16-26-38/h3-30H,1-2H3

InChI Key

GAQZRFFNUSBMQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C

Origin of Product

United States

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